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Get Quote

The table below compiles the experimental bioactivity and computational binding data for rosmanol and

other related compounds from the identified study. Please note that the Molecular Dynamics (MD)

Simulation results are specifically for rosmanol [1].

Compound
Name

AChE
IC₅₀ (nM)

BChE
IC₅₀ (nM)

CA I IC₅₀ (nM)
Molecular Docking
Score (kcal/mol)

MD Simulation
RMSD (~Å)

Rosmanol 0.73 0.75 0.21 -11.757 (AChE),

-11.465 (BChE)

1.5 (AChE,

BChE)

Carnosic Acid 0.78 0.66 3.10 Information Missing Information

Missing

Carnosol 0.81 0.95 2.40 Information Missing Information

Missing

7-Methoxy-
rosmanol

4.81 4.81 4.81 Information Missing Information

Missing

12-Methoxy-
carnosic Acid

2.64 2.64 2.64 Information Missing Information

Missing

Reference Drug Tacrine Tacrine Acetazolamide N/A N/A
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Key:

IC₅₀: Half-maximal inhibitory concentration; a lower value indicates more potent inhibition.
AChE/BChE: Acetylcholinesterase/Butyrylcholinesterase, targets for neurodegenerative diseases.

CA I: Carbonic anhydrase I, a metabolic enzyme target.
RMSD: Root Mean Square Deviation; a measure of structural stability in simulations, with lower

values indicating a more stable complex.

Experimental Protocols Cited

The methodological details for the key experiments referenced above are as follows [1]:

In Vitro Enzyme Inhibition Assays: The inhibitory activities of the compounds against AChE, BChE,

CA I, and CA II were evaluated individually using in vitro methods. The results are expressed as IC₅₀

values, and enzyme kinetics studies were conducted to determine the mechanism of inhibition.

Molecular Docking: Simulations were performed to predict the binding poses and affinities of the
compounds to the target enzymes. The strength of the binding interaction was quantified using

docking scores (in kcal/mol), with more negative scores indicating stronger binding.
Molecular Dynamics (MD) Simulations: To assess the stability of the enzyme-ligand complexes,

MD simulations were run for 50 nanoseconds. The stability was evaluated by calculating the Root
Mean Square Deviation (RMSD) of the protein backbone, which measures how much the structure

deviates from its initial conformation over time.

Research Workflow for Multi-Target Drug Discovery

The study that investigated rosmanol exemplifies a modern, computer-aided approach to evaluating natural

products for drug discovery. The diagram below outlines this integrated workflow [1].
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How to Locate Specific Data on Isorosmanol
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The search results indicate that specific MD simulation data for isorosmanol is not publicly available in the

same detail as for rosmanol. To advance your research, you may consider the following steps:

Consult the Primary Literature: The full text of the article cited in [1] (doi: 10.1002/ardp.202400909)
may contain additional data on isorosmanol in its supplementary materials that was not captured in

the abstract.
Utilize specialized databases: Search platforms like RCSB PDB for protein structures complexed

with isorosmanol, and PubMed or Google Scholar using specific keywords like "isorosmanol
molecular dynamics simulation."

Conduct de novo Simulations: If no data exists, you could initiate a new MD simulation project. This
would involve obtaining a 3D structure of isorosmanol (e.g., from PubChem), preparing the protein

target, and running simulations using software like GROMACS [2] or AMBER.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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